(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

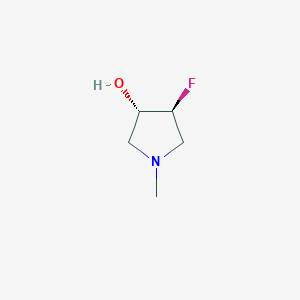

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid, also known as (1S,2R)-2-hydroxycyclopentanoic acid or (1S,2R)-2-hydroxycyclopentanecarboxylic acid, is a cyclic carboxylic acid with a hydroxy group on the second carbon atom. It is an important intermediate in a variety of industrial processes, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also found in nature, and has been identified in several plant species. It has been extensively studied in the laboratory, and is of interest to scientists in a range of disciplines.

Scientific Research Applications

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of cyclic carboxylic acids. It has also been used to study the mechanism of enzyme-catalyzed reactions, and to investigate the reactivity of carboxylic acids in organic synthesis. Additionally, it has been used in the synthesis of a variety of natural products, including alkaloids and terpenoids.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other cyclopropanecarboxylic acids .

Biochemical Pathways

It’s known that cyclopropanecarboxylic acids can influence various metabolic pathways .

Pharmacokinetics

Approximately 55% of the dose was excreted in urine as unchanged milnacipran .

Result of Action

Similar compounds have been known to exert various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Advantages and Limitations for Lab Experiments

The advantages of using (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to act as an acid catalyst in a variety of reactions. However, the compound also has some limitations. It is a relatively weak acid, and can be easily protonated by stronger acids. Additionally, the hydroxy group can be easily oxidized, and the compound can undergo a variety of other reactions.

Future Directions

The future directions for (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid research include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to identify its potential applications in organic synthesis and as a pharmaceutical intermediate. Finally, further studies are needed to determine the potential use of the compound as an antimicrobial, antioxidant, or cancer-fighting agent.

Synthesis Methods

The synthesis of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid can be achieved through several different methods. The most commonly used method is the reaction of cyclopentanecarboxylic acid with an alcohol in the presence of an acid catalyst. This reaction produces a mixture of this compound and (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. The reaction can also be carried out using a base catalyst, such as sodium hydroxide, which produces a mixture of the two isomers. Other methods of synthesis include the reaction of cyclopentanecarboxylic acid with an aldehyde, and the reaction of cyclopentanecarboxylic acid with an epoxide.

Biochemical Analysis

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid are not well-characterized. It’s plausible that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It’s plausible that it could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It’s plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSWURBGPKQZ-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)